1-(4-Ethylphenyl)pyrrolidin-3-ol
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Overview
Description
1-(4-Ethylphenyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It features a pyrrolidine ring substituted with a 4-ethylphenyl group and a hydroxyl group at the 3-position
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin . This reaction is typically carried out under mild conditions and can be optimized for regio- and stereoselectivity. Industrial production methods may involve the use of catalytic hydrogenation or other scalable processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-Ethylphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethylphenyl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and the hydroxyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used, such as its role in enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
1-(4-Ethylphenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidine derivatives and pyrrolidinone derivatives . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. For example:
Pyrrolidin-2-one: A lactam with a similar ring structure but different functional groups, leading to distinct biological activities.
Pyrrolopyrazine derivatives: Compounds with additional nitrogen atoms in the ring, offering unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyrrolidine-based compounds.
Properties
IUPAC Name |
1-(4-ethylphenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGRCXUACJYYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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